molecular formula C9H10ClN3O B1424289 (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride CAS No. 1187931-09-4

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Cat. No. B1424289
CAS RN: 1187931-09-4
M. Wt: 211.65 g/mol
InChI Key: MFFARWJMWVFLIW-UHFFFAOYSA-N
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Description

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, commonly known as POMH, is a synthetic heterocyclic compound that has become increasingly popular in scientific research in recent years. It is often used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biochemical and physiological studies. POMH is also known for its ability to modulate the activity of enzymes and receptors, as well as its potential for use in drug research.

Scientific Research Applications

Antimicrobial Activity

The compound (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride has been evaluated for its antimicrobial properties. Studies have compared its effectiveness against bacteria to that of amoxicillin and against fungi to fluconazole, indicating its potential as an antimicrobial agent .

Anticancer Evaluation

Research has also explored the anticancer potential of this compound. The MTT assay, which measures the activity of mitochondrial enzymes in living cells, has been used to assess the compound’s efficacy in reducing cancer cell viability .

Synthesis Methods

Innovative synthesis methods have been developed for this compound and its derivatives. For example, microwave-assisted cyclodehydration has been utilized to create new derivatives with various substituents .

Inhibitors of Notum Carboxylesterase

This compound has been identified as a potent inhibitor of Notum carboxylesterase activity. This discovery was made through the optimization of a crystallographic fragment screening hit, highlighting its potential in targeting specific enzymes .

properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFARWJMWVFLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

CAS RN

1187931-09-4
Record name 1,3,4-Oxadiazole-2-methanamine, 5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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